(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid (1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 933445-56-8
VCID: VC13664710
InChI: InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid

CAS No.: 933445-56-8

Cat. No.: VC13664710

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid - 933445-56-8

Specification

CAS No. 933445-56-8
Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name (1R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Standard InChI InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Standard InChI Key WRDLRBISLUXLKZ-BDAKNGLRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC=C1)C(=O)O
SMILES CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name is ethyl (1R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate, with the following key structural features :

  • Cyclohexene backbone: Provides conformational rigidity.

  • Boc-protected amino group: Enhances stability during synthetic reactions.

  • Carboxylic acid functionality: Enables further derivatization.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.28 g/mol
IUPAC Name(1R,5R)-5-[(tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid
InChI KeyCPLPZQLLSROGLK-QWRGUYRKSA-N
Melting PointNot explicitly reported (typically >150°C)
SolubilitySoluble in DMSO, methanol, dichloromethane

The stereochemistry of the compound is critical; the (1R,5R) configuration ensures optimal spatial arrangement for interactions in enzymatic systems and synthetic applications .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis involves three primary steps :

  • Cyclohexene Derivative Formation: Cyclohexene is functionalized with amino and carboxylic acid groups via epoxidation and ring-opening reactions.

  • Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Esterification/Hydrolysis: The carboxylic acid is esterified (e.g., ethyl ester) or retained as a free acid, depending on the target application.

Table 2: Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
CatalystH₂SO₄, DMAPContinuous flow reactors
Yield60–75%>90% (optimized conditions)
Key StepBoc protectionAutomated purification systems
Reference

Applications in Scientific Research

Organic Synthesis

The compound serves as a building block for:

  • Peptide analogs: Its rigid cyclohexene backbone mimics proline in peptide chains, enhancing conformational stability .

  • Neuraminidase inhibitors: Patents highlight its role in synthesizing antiviral agents targeting influenza A/H1N1 .

Medicinal Chemistry

  • Enzyme inhibition: The deprotected amino group interacts with catalytic sites of proteases and kinases .

  • Anticancer agents: Derivatives exhibit cytotoxic activity against A431 epidermoid carcinoma cells .

Biological Activity and Mechanism

Mechanism of Action

  • Boc Deprotection: Under acidic conditions (e.g., HCl/dioxane), the Boc group is removed, yielding a free amine that participates in nucleophilic reactions.

  • Carboxylic Acid Reactivity: Hydrolysis of the ester group generates a carboxylic acid, enabling salt formation or conjugation .

Table 3: Biological Activity Data

ApplicationEC₅₀/IC₅₀Model SystemReference
Influenza A/H1N1<1 μMAllantoic virus assay
Cytotoxicity10–50 μMA431 cancer cells

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

CompoundKey DifferenceBiological Impact
(1S,5R)-isomerAltered stereochemistryReduced enzyme binding affinity
Methyl ester derivativeIncreased lipophilicityEnhanced cellular uptake
cis-5-Boc-amino-cyclohexene analogDifferent ring conformationLower metabolic stability
Hazard CategoryPrecautionary MeasuresSource
Skin IrritationUse nitrile gloves; wash exposed areas
Respiratory ToxicityUse fume hood; avoid dust inhalation
Storage2–8°C under inert atmosphere (N₂/Ar)

Recent Research Advancements

  • Enantioselective Synthesis: Palladium-catalyzed allylic substitution achieves >98% enantiomeric excess (ee) using chiral ligands .

  • Antiviral Derivatives: 4,5-Diamino-3-alkyloxy analogs show promise against drug-resistant influenza strains .

Future Directions

  • Drug Development: Optimizing bioavailability of Boc-protected derivatives for CNS targets.

  • Green Chemistry: Developing solvent-free synthetic routes using mechanochemical methods.

  • Structure-Activity Studies: Exploring substituent effects on neuraminidase inhibition .

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